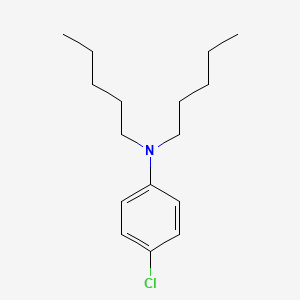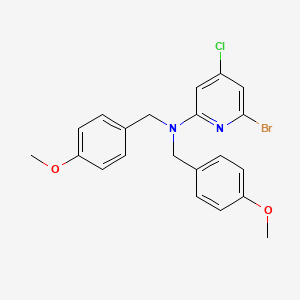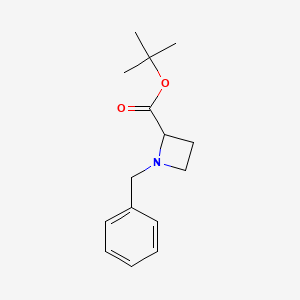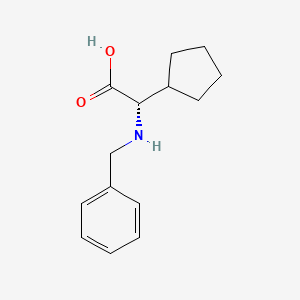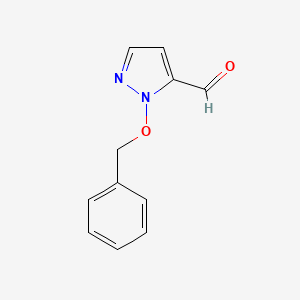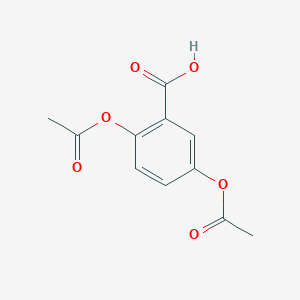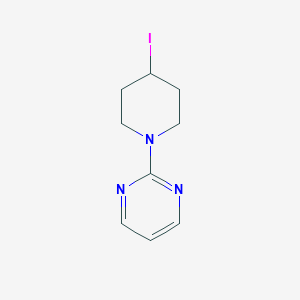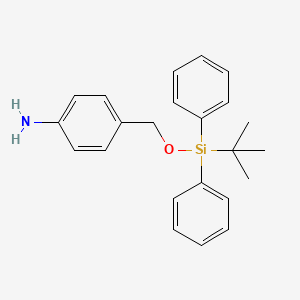
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine and related compounds have been utilized in the synthesis of various heterocycles. For instance, Martins (2002) reported the synthesis of a series of bromo and dibromo methoxy trihalo alkenones, including those similar in structure to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, highlighting their usefulness in heterocyclic synthesis (Martins, 2002).
Spectroscopic Characterization
The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the subject compound, have been characterized using various techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study by Vural and Kara (2017) offers insights into the molecular structure and behavior of similar compounds (Vural & Kara, 2017).
Functionalization of Pyridines
Research by Cottet et al. (2004) on the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds analogous to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, explored their conversion into various carboxylic acids. This study provides a foundation for understanding the chemical reactivity and potential applications of such compounds (Cottet et al., 2004).
Synthesis of Novel Heteroarylpyridine Derivatives
Parry et al. (2002) demonstrated the synthesis of novel heteroarylpyridine derivatives using pyridylboronic acids, including chloro and methoxy pyridylboronic acids, which are structurally related to the compound of interest. This research contributes to the understanding of complex organic synthesis involving pyridine derivatives (Parry et al., 2002).
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c1-14-6-4(7(10,11)12)5(9)3(8)2-13-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLXSJCEAGYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



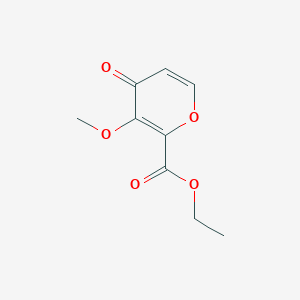
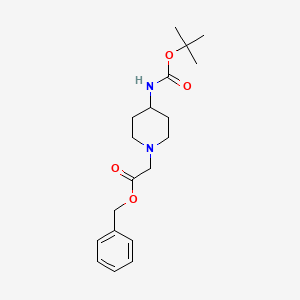
![ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate](/img/structure/B8266313.png)


